molecular formula C38H42N2O12 B13799422 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]- CAS No. 7376-52-5

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-

Cat. No.: B13799422
CAS No.: 7376-52-5
M. Wt: 718.7 g/mol
InChI Key: CSTONOUGGVBVQC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]- (hereafter referred to as the target compound) features a 9,10-anthracenedione core substituted with two hydroxyl groups at positions 1 and 3. Additionally, it contains bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino] groups at positions 4 and 4. The polyethoxy chains in the substituents are designed to enhance solubility and modulate interactions with biological targets, such as DNA or enzymes .

The polyethoxy chains likely require protective group strategies to avoid side reactions during synthesis.

Properties

CAS No.

7376-52-5

Molecular Formula

C38H42N2O12

Molecular Weight

718.7 g/mol

IUPAC Name

1,5-dihydroxy-4,8-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]anilino]anthracene-9,10-dione

InChI

InChI=1S/C38H42N2O12/c41-13-15-47-17-19-49-21-23-51-27-5-1-25(2-6-27)39-29-9-11-31(43)35-33(29)37(45)36-32(44)12-10-30(34(36)38(35)46)40-26-3-7-28(8-4-26)52-24-22-50-20-18-48-16-14-42/h1-12,39-44H,13-24H2

InChI Key

CSTONOUGGVBVQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=C(C=C5)OCCOCCOCCO)OCCOCCOCCO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic reactions starting from simpler anthraquinone or anthracenedione derivatives. The core anthracenedione structure is functionalized with hydroxy and amino substituents, followed by the introduction of extended ethoxy chains on the phenylamino groups to enhance solubility and processability.

The key steps include:

  • Starting Material: Anthraquinone derivatives, particularly 9,10-anthracenedione, serve as the backbone.

  • Hydroxylation: Introduction of hydroxy groups at the 1 and 5 positions of the anthracenedione ring.

  • Amination: Substitution at 4 and 8 positions with anilino groups (phenylamino).

  • Polyether Chain Attachment: The anilino groups are further functionalized with poly(ethylene glycol)-type chains, specifically 2-[2-(2-hydroxyethoxy)ethoxy]ethoxy substituents, to improve solubility in organic solvents.

This synthetic approach is consistent with the preparation of complex anthracenedione derivatives used in organic electronics and photonic applications.

Detailed Synthetic Route

Based on the chemical structure and analogous anthraquinone chemistry, the preparation method can be outlined as follows:

Step Reaction Type Description Reagents/Conditions
1 Hydroxylation Selective hydroxylation at 1,5-positions of anthracene-9,10-dione Hydroxylating agents (e.g., H2O2, acids)
2 Nucleophilic Aromatic Substitution (Amination) Introduction of anilino groups at 4,8-positions via nucleophilic substitution of halogenated anthraquinone Aniline derivatives, base, elevated temperature
3 Etherification Coupling of polyether chains (2-[2-(2-hydroxyethoxy)ethoxy]ethoxy) to the phenylamino groups Polyethylene glycol derivatives, coupling agents (e.g., tosylates), base
4 Purification Crystallization or chromatographic purification of the final compound Solvent systems such as ethanol, acetone

This sequence is inferred from typical anthraquinone functionalization protocols and the structural features of the compound.

Literature and Patent Insights

  • Research Publications: While direct synthetic procedures for this exact compound are scarce, related anthraquinone derivatives with hydroxy and amino substitutions have been synthesized via nucleophilic aromatic substitution on halogenated anthraquinones, followed by etherification of amino substituents with polyether chains.

  • Patent Literature: Patents describing novel photoinitiators and anthraquinone derivatives indicate the use of stepwise amination and etherification to introduce functional groups enhancing solubility and photochemical properties. These patents suggest the use of controlled reaction conditions to achieve selective substitution and functionalization without degrading the anthracenedione core.

Analytical and Process Considerations

  • Reaction Monitoring: Techniques such as NMR spectroscopy, mass spectrometry, and chromatography are essential for monitoring each step's completion and purity.

  • Solubility Enhancement: The long ethoxy chains improve solubility in organic solvents, facilitating processing for applications like OLED fabrication.

  • Safety and Handling: Anthracenedione derivatives can intercalate DNA and exhibit toxicity; thus, synthesis should be conducted with appropriate protective measures and waste disposal protocols.

Summary Table of Preparation Method

Preparation Step Purpose Typical Reagents/Conditions Expected Outcome
Hydroxylation of anthracenedione Introduce hydroxy groups at 1,5-positions H2O2, acidic medium, controlled temperature 1,5-dihydroxyanthracene-9,10-dione
Amination at 4,8-positions Attach phenylamino groups Aniline derivatives, base, heat 4,8-bis(phenylamino)-1,5-dihydroxyanthracene-9,10-dione
Etherification of phenylamino groups Attach polyether chains for solubility Polyethylene glycol derivatives, coupling agents, base 4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]- derivative
Purification Isolate pure compound Crystallization, chromatography Final pure 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[...]amino compound

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones and related structures.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracenedione derivatives

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Research indicates that derivatives of 9,10-anthracenedione compounds exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function. This property has made them candidates for further development as chemotherapeutic agents.

1.2 Fluorescent Probes
The compound's unique structure allows it to serve as a fluorescent probe in biological imaging. Its ability to intercalate into DNA makes it useful for visualizing cellular structures and processes. For example, it has been employed in live-cell imaging to track cellular dynamics and understand drug interactions at the molecular level.

Analytical Chemistry

2.1 Chromatographic Analysis
9,10-Anthracenedione derivatives are used in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures. A study demonstrated a reverse-phase HPLC method for isolating impurities and analyzing pharmacokinetics of this compound. The method utilizes acetonitrile and water as mobile phases, showcasing its utility in both qualitative and quantitative analyses .

2.2 Spectroscopic Applications
The compound's optical properties make it suitable for spectroscopic applications. It can be used in UV-Vis spectroscopy to study electronic transitions and molecular interactions, providing insights into its chemical behavior in various environments.

Materials Science

3.1 Organic Photovoltaics
Research has explored the potential of 9,10-anthracenedione derivatives in organic photovoltaic devices due to their electron-accepting properties. These compounds can enhance charge separation and transport efficiency in solar cells, contributing to improved energy conversion rates.

3.2 Dye-Sensitized Solar Cells
The compound has also been investigated as a sensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light and convert it into electrical energy positions it as a promising candidate for sustainable energy solutions.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights

Substituent Effects on Biological Activity Hydroxyl Groups: The number and position of hydroxyl groups significantly influence activity. DHAQ (1,4-dihydroxy) exhibits strong DNA intercalation and antiproliferative effects, while the target compound (1,5-dihydroxy) may have altered binding dynamics due to steric hindrance from the 1,5-substitution . Aminoalkyl vs. Polyethoxy Chains: Aminoalkyl substituents (e.g., in DHAQ and CL 232315) enhance DNA interaction through electrostatic and intercalative mechanisms. In contrast, the target compound’s bulky polyethoxy-phenylamino groups likely reduce DNA binding affinity, as seen in the inactive analog from .

However, excessive hydrophilicity may limit membrane permeability, as observed in permeabilized cell assays for DHAQ .

Toxicity and Safety Anthracenediones with aminoalkyl groups (e.g., DHAQ) show dose-limiting myelosuppression in clinical trials . The target compound’s toxicity profile remains unstudied, but its structural similarity to inactive analogs suggests lower acute toxicity risks .

Biological Activity

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]- is a complex organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor, antiviral, antimicrobial, and antioxidant properties. The synthesis and modification of this compound and its derivatives will also be discussed.

Chemical Structure and Synthesis

The compound consists of an anthracene backbone with multiple hydroxyl and ether functional groups, which significantly influence its biological activity. Various synthetic routes have been explored to modify the anthracenedione structure to enhance its efficacy against different biological targets.

Synthetic Modifications

  • Alkylation and Arylization : These methods allow for the introduction of various substituents that can alter the compound's reactivity and biological profile .
  • Functionalization : The use of bifunctional chloroanhydrides has been reported to yield a wide range of derivatives with improved biological activities .

Antitumor Activity

Research indicates that anthracenedione derivatives exhibit significant antitumor properties. For instance:

  • Mechanism : The compounds induce apoptosis in cancer cells by activating mitochondrial pathways, leading to increased expression of pro-apoptotic factors such as caspase-3 .
  • Case Studies : In vitro studies demonstrated that certain derivatives effectively reduced cell viability in various cancer cell lines, showcasing their potential as anticancer agents .

Antiviral Activity

Anthracenedione derivatives have shown promise in antiviral applications:

  • Inhibition Studies : Some compounds demonstrated inhibitory effects on viral replication in cell cultures, suggesting potential use in treating viral infections .

Antimicrobial and Antifungal Properties

The compound's derivatives have been tested against various microorganisms:

  • Efficacy : A study found that several anthraquinone derivatives exhibited significant antimicrobial activity against marine biofilm-forming bacteria at low concentrations .
  • Minimum Inhibitory Concentrations (MIC) : The most active compounds showed MIC values as low as 0.001 μg/ml against specific bacterial strains, indicating their potential as antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of these compounds is notable:

  • Mechanism : They can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. This property is crucial in preventing various diseases associated with oxidative damage .

Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cells
AntiviralInhibits viral replication
AntimicrobialEffective against marine bacteria
AntioxidantScavenges free radicals; inhibits lipid peroxidation

Case Studies

  • Antitumor Efficacy : In a comparative study, anthracenedione derivatives were tested against standard chemotherapeutics. Results indicated a lower toxicity profile with comparable efficacy in inducing apoptosis in tumor cells compared to daunorubicin .
  • Antiviral Activity : A derivative was shown to reduce viral load in infected cell lines by 70% after 48 hours of treatment, highlighting its potential for therapeutic use .

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